Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate
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Overview
Description
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is an organic compound with the molecular formula C28H26O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by di(naphthalen-1-yl)methyl groups. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with di(naphthalen-1-yl)methyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would involve the use of larger reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted naphthalenes.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in alkylation reactions.
Hydrochloric Acid: Employed in hydrolysis reactions.
Major Products
Substituted Naphthalenes: Formed through decarboxylation.
Diacid Derivatives: Produced via hydrolysis.
Scientific Research Applications
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Investigated for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(di(naphthalen-1-yl)methyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, differing only in the alkyl groups attached to the ester functionality.
Uniqueness
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is unique due to the presence of the bulky di(naphthalen-1-yl)methyl groups, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable compound for studying steric effects in organic synthesis .
Properties
CAS No. |
7597-92-4 |
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Molecular Formula |
C28H26O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C28H26O4/c1-3-31-27(29)26(28(30)32-4-2)25(23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18,25-26H,3-4H2,1-2H3 |
InChI Key |
KFWYQQUZFMMZDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43)C(=O)OCC |
Origin of Product |
United States |
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